molecular formula C11H18N2O B4965408 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile

3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile

Cat. No. B4965408
M. Wt: 194.27 g/mol
InChI Key: YYKOSTSITOSNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile is a chemical compound that has been studied for its potential applications in scientific research. It is a nitrile derivative of the compound propargyl alcohol and has been shown to have interesting biological effects. In We will also discuss future directions for research in this area.

Mechanism of Action

The mechanism of action of 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile is not fully understood. However, it is believed to act through modulation of the immune system and the release of inflammatory mediators. It has also been shown to interact with ion channels and receptors in the nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile in lab experiments is its relatively low toxicity. It has also been shown to be stable under a variety of conditions, making it suitable for use in a range of experimental protocols. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research in this area. One area of interest is the development of more potent and selective analogs of 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile. Another area of interest is the investigation of its potential as a treatment for a range of neurological and inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the immune and nervous systems.
Conclusion:
In conclusion, 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed in this area, the potential of this compound as a therapeutic agent is promising.

Synthesis Methods

The synthesis of 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile involves the reaction of propargyl alcohol with diethylamine and acetonitrile. The reaction is typically carried out under reflux conditions and produces the desired compound in good yields. The purity of the compound can be further improved by recrystallization or column chromatography.

Scientific Research Applications

3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile has been studied for its potential applications in scientific research. It has been shown to have interesting biological effects, including anti-inflammatory and analgesic properties. It has also been investigated for its potential as a neuroprotective agent.

properties

IUPAC Name

3-[4-(diethylamino)but-2-ynoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)9-5-6-10-14-11-7-8-12/h3-4,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKOSTSITOSNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Diethylamino)but-2-ynoxy]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.